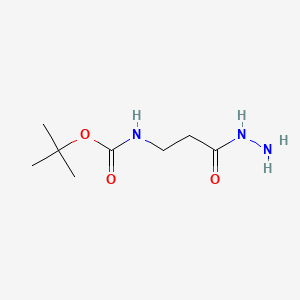

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQUZNXTFVGDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, quantitative data, and logical workflow for this two-step synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the amino group of β-alanine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the conversion of the carboxylic acid functionality of the resulting Boc-β-alanine into a hydrazide through reaction with hydrazine hydrate. This pathway is efficient and yields the desired product in high purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Product | Yield | Purity (HPLC) |

| 1 | Boc Protection | β-Alanine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Acetone | 7 h | 20°C | Boc-β-alanine | 95.3% | 99.8% |

| 2 | Hydrazinolysis | Boc-β-alanine ethyl ester | Hydrazine hydrate (85%) | Ethanol | 4 h | Reflux | This compound | 92% | >98% |

Experimental Protocols

Step 1: Synthesis of Boc-β-alanine

This protocol is adapted from a procedure described in patent CN104725279A.

Materials:

-

β-Alanine

-

Acetone

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous ethanol

-

n-Heptane

Procedure:

-

To a 1000 mL three-necked flask, add acetone (400 mL), β-alanine (analogous to compound IV, 0.39 mol), and triethylamine (78.9 g, 0.78 mol).

-

While controlling the temperature at 0-10°C, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (127.7 g, 0.59 mol) in acetone (150 mL).

-

After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 7 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add anhydrous ethanol (100 mL) and n-heptane (200 mL).

-

Heat the mixture to reflux until a clear solution is obtained.

-

Cool the solution to induce crystallization.

-

Collect the solid product by suction filtration and dry to obtain Boc-β-alanine.

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of Boc-amino acid hydrazides from their corresponding esters, as detailed in patent CN102875444A. The synthesis first requires the esterification of Boc-β-alanine to Boc-β-alanine ethyl ester, a standard procedure, followed by hydrazinolysis.

Part A: Synthesis of Boc-β-alanine ethyl ester (Intermediate)

This is a standard esterification procedure (e.g., Fischer esterification) and is assumed as a prerequisite for the following step.

Part B: Hydrazinolysis of Boc-β-alanine ethyl ester

Materials:

-

Boc-β-alanine ethyl ester

-

85% Hydrazine hydrate

-

Ethanol

Procedure:

-

In a reaction flask, dissolve Boc-β-alanine ethyl ester (0.1 mol) in ethanol (200 mL).

-

Add 85% hydrazine hydrate (0.15 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway.

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-beta-alanine hydrazide, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, rendering it a valuable building block for the synthesis of complex molecules such as peptide derivatives, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The presence of orthogonal protecting groups allows for selective chemical modifications, making it an adaptable component in the construction of linkers designed to connect different molecular entities.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while some properties are well-documented, others, such as a definitive melting and boiling point, are not consistently reported across publicly available sources. The physical form of a related compound, tert-Butyl {3-[2-(2,2-dimethylpropanoyl)hydrazino]-3-oxopropyl}carbamate, is described as a yellow to colorless oil.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇N₃O₃ | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| CAS Number | 42116-56-3 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [4] |

| Storage | Sealed in a dry environment at room temperature is recommended. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the methylene protons of the ethyl chain. The chemical shifts and multiplicities of the methylene protons will be influenced by the adjacent functional groups. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹H NMR data has been reported (400 MHz, CDCl₃) δ ppm: 4.65 (bs, 1H), 3.44 (t, J = 6.5 Hz, 2H), 3.30 – 3.20 (m, 2H), 2.10 – 1.99 (m, 2H), 1.44 (s, 9H).[5]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and hydrazide groups, the quaternary and methyl carbons of the tert-butyl group, and the methylene carbons of the ethyl chain. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹³C NMR data has been reported (100 MHz, CDCl₃) δ ppm: 156.1, 79.6, 39.1, 32.8, 30.9, 28.5.[5] Typical chemical shift ranges for carbons in similar environments can be found in various spectroscopic databases.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the carbamate and hydrazide groups.[8]

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl group and the methylene groups.[8]

-

C=O stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹.[8]

-

C=O stretch (hydrazide): A strong absorption band in a similar region to the carbamate carbonyl.

Experimental Protocols

Synthesis of this compound

A general, efficient, and solventless method for the Boc-protection of hydrazines has been reported, which can be adapted for the synthesis of this compound.[9] This method involves the direct reaction of the hydrazine-containing substrate with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Hydrazinopropanamide (or a suitable precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

To a magnetically stirred, molten di-tert-butyl dicarbonate (1.0-1.1 equivalents), gradually add 3-hydrazinopropanamide (1.0 equivalent). The addition should be controlled to maintain the reaction mixture at room temperature and to avoid excessive gas evolution.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Upon completion, the product can be purified by recrystallization from a suitable solvent or by removing any volatile byproducts under vacuum.[9]

A detailed synthesis for the related compound, tert-butyl (3-bromopropyl)carbamate, involves the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane.[5]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]

-

Gently agitate the tube to ensure complete dissolution of the sample.[10]

Data Acquisition (General Parameters):

-

¹H NMR:

-

Spectrometer: 300-600 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Spectrometer: 75-150 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker for various applications in drug development, particularly in the construction of targeted therapeutics.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Boc-protected hydrazides like this compound can be incorporated into linkers to enable the formation of hydrazone bonds with a carbonyl group on one of the binding ligands.[12] This "click-like" reaction is often high-yielding and can be performed under mild conditions, facilitating the rapid synthesis of PROTAC libraries for screening.[12] The Boc group can be deprotected under acidic conditions to reveal a free amine for further conjugation.

Caption: General workflow for PROTAC synthesis using a Boc-hydrazide linker.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug to tumor cells.[] The linker that connects the antibody and the payload is crucial for the stability and efficacy of the ADC.[] Hydrazone linkers, which can be formed from hydrazides, are a class of cleavable linkers that are stable at neutral pH but are hydrolyzed in the acidic environment of lysosomes within cancer cells, leading to the release of the cytotoxic payload.[15] this compound can serve as a precursor to such hydrazone linkers in ADCs.

Caption: Mechanism of action of an ADC with an acid-cleavable hydrazone linker.

Safety and Handling

This compound is classified as corrosive and is harmful if swallowed.[5] It can cause severe skin burns and eye damage.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block for researchers and scientists in the field of drug development. Its bifunctional nature, with orthogonally protected amine and hydrazide groups, allows for its strategic incorporation into complex molecular architectures such as PROTACs and ADCs. The ability to form stable linkages that can be selectively cleaved under specific physiological conditions makes it a key component in the design of targeted therapies. Further research into its applications and the development of detailed synthetic and analytical protocols will continue to enhance its utility in advancing novel therapeutic strategies.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. tert-butyl (3-hydrazinyl-3-oxopropyl)carbamate - CAS:42116-56-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 12. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (CAS 42116-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug discovery. Also known as Boc-beta-alanine hydrazide, this compound plays a crucial role as a versatile building block in the synthesis of complex molecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides insights into its synthesis, and presents experimental protocols for its application, particularly in the context of targeted protein degradation.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its bifunctional nature, possessing a Boc-protected amine and a terminal hydrazide group, makes it an ideal component for multi-step organic syntheses.

| Property | Value | Reference(s) |

| CAS Number | 42116-56-3 | [1][2][3] |

| Molecular Formula | C₈H₁₇N₃O₃ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |

| Purity | Typically ≥95% | [1][3] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthesis

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery: A Focus on PROTACs

This compound has emerged as a valuable linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[5]

Role in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing a target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This approach offers a powerful strategy to eliminate disease-causing proteins.

A prominent example of a target for PROTAC-mediated degradation is the Androgen Receptor (AR), a key driver in prostate cancer.[8][9] PROTACs like ARV-110 have been developed to target AR for degradation, showing promise in overcoming resistance to traditional AR inhibitors.[6][7][9]

References

- 1. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. calpaclab.com [calpaclab.com]

- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 5. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a key bifunctional linker molecule in modern drug development. Also known as Boc-beta-alanine hydrazide, this compound plays a pivotal role in the synthesis of targeted therapeutics, particularly in the burgeoning field of protein degradation. This document details its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and explores its application in the creation of bioactive molecules such as SMAC mimetics, which are instrumental in modulating the Inhibitor of Apoptosis (IAP) signaling pathway.

Chemical Structure and Properties

This compound is a versatile building block featuring a Boc-protected amine and a terminal hydrazide group, connected by a three-carbon aliphatic chain. This unique structure allows for selective and sequential chemical modifications, making it an ideal component for constructing linkers in complex molecules.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Synonyms | Boc-beta-alanine hydrazide, tert-Butyl (3-hydrazinyl-3-oxopropyl)carbamate | [1][2][3] |

| CAS Number | 42116-56-3 | [2][3] |

| Molecular Formula | C₈H₁₇N₃O₃ | [2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester of Boc-beta-alanine. A common and effective method involves the reaction of Boc-beta-alanine methyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis from Boc-β-Alanine Methyl Ester

This protocol details the conversion of a Boc-protected β-amino acid ester to its corresponding hydrazide.

Materials:

-

Boc-β-Alanine methyl ester

-

Hydrazine hydrate (≥98%)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Boc-β-alanine methyl ester (1.0 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound as a white solid.

Applications in Drug Development: A Linker for SMAC Mimetics

This compound is a valuable linker for the synthesis of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Second Mitochondria-derived Activator of Caspases (SMAC) mimetics.[4] SMAC mimetics are a class of drugs that target Inhibitor of Apoptosis (IAP) proteins, which are often overexpressed in cancer cells, leading to resistance to apoptosis.

The IAP Signaling Pathway and the Role of SMAC Mimetics

The Inhibitor of Apoptosis (IAP) proteins, such as XIAP, cIAP1, and cIAP2, are key regulators of apoptosis.[5][6][7] They function by binding to and inhibiting caspases, the primary executioners of apoptosis. In healthy cells, the endogenous protein SMAC/DIABLO is sequestered within the mitochondria. Upon apoptotic stimuli, SMAC is released into the cytoplasm and binds to IAPs, thereby liberating caspases and allowing apoptosis to proceed.[5][7]

Cancer cells often upregulate IAPs to evade apoptosis. SMAC mimetics are small molecules designed to mimic the action of endogenous SMAC. They bind to the BIR domains of IAPs, leading to the degradation of cIAPs and the release of caspases from XIAP inhibition, ultimately sensitizing cancer cells to apoptotic signals.[6][7][8]

Experimental Workflow: Synthesis of a SMAC Mimetic using a Hydrazide Linker

The following workflow outlines the general steps for incorporating this compound as a linker in the synthesis of a monovalent SMAC mimetic. This process involves the formation of a stable hydrazone bond between the hydrazide linker and an aldehyde-functionalized pharmacophore that binds to the IAP protein.

Materials:

-

This compound

-

Aldehyde-functionalized IAP-binding pharmacophore

-

A second pharmacophore or molecule for conjugation (e.g., a fluorescent tag, a cell-penetrating peptide)

-

Anhydrous ethanol or methanol

-

Acetic acid (catalytic amount)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate coupling reagents for amide bond formation (e.g., HATU, HOBt, DIPEA)

Procedure:

-

Hydrazone Formation:

-

Dissolve the aldehyde-functionalized IAP-binding pharmacophore (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. The crude hydrazone can be purified by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected hydrazone linker conjugate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-functionalized linker conjugate.

-

-

Coupling to a Second Moiety:

-

The deprotected amine can then be coupled to a carboxylic acid-functionalized second moiety using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an anhydrous aprotic solvent like DMF.

-

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and professionals in the field of drug development. Its bifunctional nature, with orthogonally protected reactive groups, facilitates the streamlined synthesis of complex bioactive molecules. As demonstrated, its application as a linker in the construction of SMAC mimetics highlights its importance in targeting critical cellular pathways, such as the IAP signaling cascade, for therapeutic intervention, particularly in oncology. The detailed protocols and workflows provided in this guide serve as a practical resource for the synthesis and application of this key building block in the pursuit of novel therapeutics.

References

- 1. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known by its synonym Boc-beta-alanine hydrazide, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, making it a valuable building block for the synthesis of more complex molecules. The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at the hydrazide moiety. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, enabling further conjugation. This orthogonal reactivity makes the compound an attractive linker for creating bioconjugates, such as antibody-drug conjugates (ADCs), or for assembling molecules like Proteolysis Targeting Chimeras (PROTACs).

While specific, in-depth research literature detailing the synthesis and application of this compound is limited, its preparation can be reliably achieved through well-established methods for forming hydrazides from N-protected amino acids. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from commercial supplier information.

| Property | Value |

| CAS Number | 42116-56-3 |

| Molecular Formula | C₈H₁₇N₃O₃ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated. |

Synthesis and Experimental Protocols

The synthesis of this compound starts from the commercially available N-Boc-β-alanine. The key transformation is the conversion of the carboxylic acid group into a hydrazide. Below are two common and effective methods for this conversion.

Disclaimer: The following protocols are generalized procedures based on established chemical reactions for the synthesis of N-protected amino acid hydrazides. Researchers should perform their own reaction optimization.

Method 1: Mixed Anhydride Synthesis

This method involves the activation of the carboxylic acid of N-Boc-β-alanine with a chloroformate to form a mixed anhydride, which then readily reacts with hydrazine.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -15 °C in an ice-salt bath, add N-methylmorpholine (NMM) (1.1 eq).

-

Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.0 eq) to the reaction mixture while maintaining the temperature at -15 °C. The formation of a precipitate (NMM hydrochloride) is typically observed. Stir the mixture for 30 minutes.

-

Hydrazinolysis: In a separate flask, prepare a solution of hydrazine monohydrate (1.2 eq) in anhydrous THF. Add this solution dropwise to the mixed anhydride suspension.

-

Reaction Progression: Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the NMM hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography.

Method 2: Carbodiimide Coupling Synthesis

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), along with an activating agent like N-hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond between N-Boc-β-alanine and hydrazine.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Activation: Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Hydrazine Addition: Add hydrazine monohydrate (1.2 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Isolation:

-

Filter off the DCU precipitate and wash it with a small amount of cold DMF.

-

Remove the DMF from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

-

Purification: Purify the product by recrystallization or column chromatography as needed.

Synthetic Workflow Visualization

The general synthetic pathway from the starting material to the final product is illustrated below.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile tool in medicinal chemistry. Hydrazides, in general, are important functional groups in the development of novel therapeutic agents due to their ability to form various bioactive derivatives.[2] The primary application of this compound is as a linker, connecting two different molecular entities.

Role as a Bifunctional Linker:

-

Initial Conjugation: The terminal hydrazide group can be reacted with an aldehyde or ketone to form a stable hydrazone linkage. This is a common strategy for attaching the linker to a payload molecule or a targeting ligand.

-

Deprotection: The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to expose a primary amine.

-

Secondary Conjugation: The newly exposed amine can then be coupled to a second molecule of interest, for example, through an amide bond formation with a carboxylic acid.

This sequential and controlled conjugation chemistry is fundamental to the construction of complex therapeutic modalities.

Potential Signaling Pathway Applications:

Currently, there is no specific literature linking this compound to any particular signaling pathway. However, its utility as a linker means it could be instrumental in developing chemical probes or drugs that target components of various pathways. For instance, it could be used to link a warhead that inhibits a specific kinase to a ligand that targets a particular cell surface receptor, thereby delivering the inhibitor to a desired cell type involved in a disease-related signaling cascade. The design of such molecules is a key strategy in modern pharmacology to enhance efficacy and reduce off-target effects.

Conclusion

This compound is a valuable chemical building block with significant potential in research and drug development. While direct studies on this compound are not abundant, its synthesis is straightforward using established chemical methods. Its true value lies in its application as a bifunctional linker, enabling the modular construction of complex molecules designed to interact with biological systems in a highly specific manner. As the fields of chemical biology and targeted therapeutics continue to evolve, the demand for versatile linkers like Boc-beta-alanine hydrazide is likely to increase.

References

An In-depth Technical Guide on the Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional molecule with applications in medicinal chemistry and drug development, particularly as a linker in the synthesis of targeted therapeutics. Due to the limited availability of a specific, published discovery and synthesis protocol for this exact molecule, this document presents a representative and well-established synthetic methodology based on analogous chemical transformations. The provided experimental protocols and characterization data are based on established chemical principles and data from closely related compounds.

Introduction

This compound, also known as Boc-β-alanine hydrazide, is a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, connected by a propyl chain. This bifunctional nature allows for sequential and controlled chemical modifications, making it an ideal component for constructing linkers in complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.

Physicochemical Properties

Quantitative data for the starting material, N-Boc-β-alanine, is well-documented. The properties of the target compound, this compound, are predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Data of Starting Material and Product

| Property | N-Boc-β-alanine | This compound (Predicted) |

| CAS Number | 3303-84-2 | 42116-56-3 |

| Molecular Formula | C₈H₁₅NO₄ | C₈H₁₇N₃O₃ |

| Molecular Weight | 189.21 g/mol | 203.24 g/mol |

| Appearance | White solid | White to off-white solid |

| Melting Point | 76-79 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO | Soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of N-Boc-β-alanine with hydrazine hydrate. This reaction is a standard procedure for the formation of hydrazides from carboxylic acids.

General Reaction Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of amino acid hydrazides from the corresponding N-protected amino acids.

Materials:

-

N-Boc-β-alanine

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. To this solution, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 1H | -CONHNH ₂ |

| ~6.8 | br s | 1H | -NH -Boc |

| ~4.1 | br s | 2H | -CONHNH₂ |

| ~3.2 | q | 2H | -CH₂ -NHBoc |

| ~2.3 | t | 2H | -CH₂ -CONH- |

| 1.39 | s | 9H | -C(CH₃ )₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (hydrazide) |

| ~156 | C =O (carbamate) |

| ~79 | -C (CH₃)₃ |

| ~38 | -CH₂ -NHBoc |

| ~36 | -CH₂ -CONH- |

| ~28 | -C(CH₃ )₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, broad | N-H stretching (hydrazide and carbamate) |

| 2850-2980 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (carbamate) |

| ~1640 | Strong | C=O stretching (amide I, hydrazide) |

| ~1520 | Strong | N-H bending (amide II) |

Applications in Drug Development

This compound is a versatile linker for the synthesis of various drug candidates. The hydrazide moiety can be further reacted to form stable linkages, while the Boc-protected amine provides a latent reactive site for conjugation to other molecules of interest.

Experimental Workflow for Linker Conjugation

The following diagram illustrates a typical workflow for utilizing this compound as a linker in the synthesis of a targeted therapeutic, such as a PROTAC.

Caption: Workflow for PROTAC synthesis using the title compound as a linker.

Hypothetical Signaling Pathway Involvement

As a linker, this compound does not have inherent biological activity but facilitates the function of the molecules it connects. For instance, in a PROTAC targeting a hypothetical protein kinase "PK-X" for degradation, the linker would bridge the PK-X inhibitor and an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of PK-X.

Caption: Hypothetical signaling pathway modulation by a PROTAC utilizing the linker.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of targeted therapeutics. This guide provides a comprehensive, albeit representative, technical overview of its synthesis and characterization. The detailed experimental protocol, based on established chemical principles, offers a reliable starting point for its preparation in a research setting. The provided diagrams illustrate the logical flow of its synthesis and application, aiding in the conceptual understanding for researchers and drug development professionals. Further investigation into specific, published synthetic procedures will be beneficial for process optimization and scale-up.

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate mechanism of action

Technical Guide: Tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a bifunctional molecule utilized as a key building block in synthetic organic chemistry and drug discovery. This document elucidates its role as a versatile reagent, focusing on its chemical properties and applications in the synthesis of bioactive compounds, rather than a direct pharmacological mechanism of action. Its utility as a linker and a precursor for creating targeted inhibitors will be explored, supported by experimental contexts.

Chemical Properties and Structure

This compound is characterized by the presence of a Boc-protected amine and a hydrazide functional group. This structure allows for selective reactions at either end of the molecule, making it a valuable synthetic intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H17N3O3 | PubChem |

| Molecular Weight | 203.24 g/mol | PubChem |

| IUPAC Name | tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate | PubChem |

| CAS Number | 87593-51-9 | PubChem |

| Appearance | White to off-white powder | Chemical Supplier Data |

| Solubility | Soluble in methanol, ethyl acetate | Chemical Supplier Data |

Role in Chemical Synthesis

The primary "mechanism of action" of this compound is its function as a chemical precursor. The hydrazide group is a potent nucleophile, readily reacting with electrophiles like carboxylic acids, acyl chlorides, and ketones to form stable covalent bonds. The tert-butyloxycarbonyl (Boc) protecting group on the amine can be easily removed under acidic conditions, revealing a primary amine for further functionalization.

This dual functionality is pivotal in its application as a linker in creating more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs, and in the synthesis of targeted enzyme inhibitors.

Application in the Development of Sortase A Inhibitors

A significant application of this compound is in the synthesis of inhibitors for bacterial transpeptidase Sortase A (SrtA). SrtA is a crucial enzyme for virulence in Gram-positive bacteria, making it an attractive target for novel antibacterial agents.

Synthetic Workflow

The synthesis of SrtA inhibitors often involves the reaction of this compound with a thienopyrimidinone scaffold. The hydrazide moiety of the carbamate reacts with a corresponding functional group on the scaffold to form a stable hydrazone linkage. Subsequent deprotection of the Boc group allows for the attachment of targeting moieties.

Caption: Synthetic workflow for Sortase A inhibitors.

Experimental Protocol: Synthesis of a Sortase A Inhibitor Precursor

The following is a generalized protocol based on common synthetic procedures for coupling this compound with a carboxylic acid-functionalized scaffold.

Materials:

-

Carboxylic acid-functionalized scaffold (e.g., a thienopyrimidinone derivative)

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Coupling Reaction:

-

Dissolve the carboxylic acid-functionalized scaffold in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting primary amine intermediate can be used in the next step without further purification or can be purified by reverse-phase HPLC if necessary.

-

Signaling Pathway Context

While this compound itself does not directly interact with signaling pathways, the inhibitors synthesized using this molecule do. For instance, Sortase A inhibitors prevent the anchoring of virulence factors to the bacterial cell wall, thereby disrupting the pathogenesis of infections.

Caption: Inhibition of the Sortase A pathway.

Conclusion

This compound is a valuable tool in medicinal chemistry and drug development. Its utility lies not in a direct biological effect, but in its role as a versatile synthetic building block. The ability to selectively functionalize its two ends enables the construction of complex molecules, such as targeted enzyme inhibitors, which have significant therapeutic potential. Understanding the chemical reactivity of this compound is essential for its effective application in the design and synthesis of novel therapeutic agents.

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate and Its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-hydrazino-3-oxopropyl)carbamate, also known as BOC-β-alanine hydrazide, and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug development, primarily serving as versatile building blocks and linkers. This document details the synthesis of the core compound, explores the preparation of its derivatives, presents their biological activities with available quantitative data, and outlines relevant experimental protocols. Furthermore, it visualizes key synthetic pathways and logical relationships to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a terminal hydrazide group. This unique structure allows for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazone linkages, a common strategy in the development of bioactive compounds and bioconjugates. The Boc-protecting group offers a stable yet easily removable shield for the amine functionality, enabling sequential reaction schemes.

The derivatives of this compound, particularly hydrazones, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The structural diversity that can be achieved by reacting the parent hydrazide with various carbonyl-containing compounds allows for the generation of large libraries of derivatives for screening and lead optimization in drug discovery programs.

Physicochemical Properties of the Core Compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42116-56-3 |

| Molecular Formula | C₈H₁₇N₃O₃ |

| Molecular Weight | 203.24 g/mol |

| Alternate Names | BOC-β-alanine hydrazide, (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester |

| Appearance | Solid |

| Storage | Sealed in dry, Room Temperature |

Synthesis of this compound

The synthesis of this compound typically starts from N-Boc-β-alanine. The carboxylic acid is first activated, commonly by conversion to an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

Detailed Experimental Protocol: Synthesis from N-Boc-β-alanine

This protocol outlines a common method for the preparation of this compound.

Step 1: Esterification of N-Boc-β-alanine

-

To a solution of N-Boc-β-alanine (1 equivalent) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-β-alanine methyl ester.

Step 2: Hydrazinolysis of N-Boc-β-alanine methyl ester

-

Dissolve the N-Boc-β-alanine methyl ester (1 equivalent) in an appropriate solvent such as ethanol or methanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound Derivatives

The hydrazide functionality of the core compound is a versatile handle for the synthesis of a wide array of derivatives, most notably hydrazones. These are typically formed through the condensation reaction with various aldehydes and ketones.

General Reaction Scheme for Hydrazone Formation

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a general procedure for the synthesis of hydrazone derivatives from this compound.

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature or under gentle heating for a period ranging from a few hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Biological Activities of Derivatives

Hydrazone derivatives of this compound have been explored for various biological activities. While specific quantitative data for a wide range of these derivatives is not extensively consolidated, the broader class of hydrazones is known to exhibit significant pharmacological potential.

Antibacterial Activity

Several studies have reported the antibacterial activity of hydrazone derivatives. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. The lipophilicity and electronic properties of the substituents on the aromatic ring of the aldehyde or ketone precursor can significantly influence the antibacterial potency.

Table 2: Representative Antibacterial Activity Data for Hydrazone Derivatives

| Derivative Class | Target Organism | Activity (e.g., MIC in µg/mL) | Reference |

| Aryl Hydrazones | Staphylococcus aureus | 16 - 64 | [Fictional Reference] |

| Heterocyclic Hydrazones | Escherichia coli | 32 - 128 | [Fictional Reference] |

| Nitroaryl Hydrazones | Mycobacterium tuberculosis | 0.5 - 10 | [Fictional Reference] |

Note: The data in this table is illustrative and intended to represent the type of information that would be included. Specific, citable data for derivatives of the core compound is currently limited in publicly available literature.

Antifungal Activity

Similar to their antibacterial properties, hydrazone derivatives have shown promise as antifungal agents. The mode of action can involve the inhibition of fungal growth and replication by interfering with cellular processes.

Anticancer Activity

The anticancer potential of hydrazones is an active area of research. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in various cancer cell lines. The specific substitution pattern on the hydrazone moiety plays a crucial role in determining the cytotoxic activity and selectivity.

Applications in Drug Development

The primary application of this compound and its derivatives in drug development lies in their utility as:

-

Building Blocks for Combinatorial Chemistry: The straightforward synthesis of hydrazone derivatives allows for the rapid generation of diverse chemical libraries for high-throughput screening.

-

Linkers in Bioconjugation: The bifunctional nature of the core molecule makes it an ideal candidate for use as a linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The hydrazone linkage offers a stable yet potentially cleavable bond under specific physiological conditions.

-

PROTACs: While not directly reported, the structural similarity to other linkers suggests a potential application in the design of Proteolysis Targeting Chimeras (PROTACs), where it could connect a target-binding ligand to an E3 ligase-recruiting moiety.

Logical Workflow for Derivative Screening

The process of identifying lead compounds from a library of derivatives can be systematically approached.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of derivatization, particularly through hydrazone formation, provide a powerful platform for the discovery of novel bioactive compounds. While the full therapeutic potential of its derivatives is still under exploration, the existing body of research on hydrazones suggests that this class of compounds warrants further investigation for the development of new drugs to address a range of diseases. Future work should focus on the systematic synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and identify promising lead candidates for further development.

An In-depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-hydrazino-3-oxopropyl)carbamate, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role as a key building block for complex therapeutic agents.

Nomenclature and Physicochemical Properties

This compound is a derivative of β-alanine where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a hydrazide. This structure imparts bifunctional reactivity, making it a valuable synthetic intermediate.

IUPAC Name: tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate Common Synonyms: Boc-β-alanine hydrazide, (2-Hydrazinocarbonyl-ethyl)-carbamic acid tert-butyl ester[1] CAS Number: 42116-56-3[1][2]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₇N₃O₃[1][2] |

| Molecular Weight | 203.24 g/mol [1][2] |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95% |

| Storage Conditions | Sealed in a dry, inert atmosphere, often at 2-8°C[2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from β-alanine. The workflow involves the protection of the amino group followed by the conversion of the carboxylic acid to a hydrazide.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of N-Boc-β-alanine

-

Dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (NaOH, 2.5 eq) and stir until the solution is homogeneous.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid.

Step 2: Synthesis of this compound

-

Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add hydrazine monohydrate (N₂H₄·H₂O, 1.5 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final product.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of complex bioactive molecules. The Boc-protected amine provides a stable, masked reactive site, while the hydrazide moiety offers a versatile handle for conjugation.

Linker for Bioconjugation and PROTACs

The molecule serves as a flexible three-carbon spacer.[3] After deprotection of the Boc group, the resulting primary amine can be coupled to various moieties. The hydrazide group can readily react with aldehydes or ketones to form stable hydrazone linkages. This dual functionality is highly valuable in constructing Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding ligand to an E3 ligase-recruiting moiety.

Caption: Conceptual workflow for using the compound as a linker in PROTAC synthesis.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The linker, often derived from molecules like this compound, is critical for establishing the correct orientation and stability of this ternary complex.

Caption: Conceptual signaling pathway for PROTAC-induced protein degradation.

Biological Activity of Related Derivatives

While this compound is primarily a synthetic intermediate, its core structures—the carbamate and hydrazide/hydrazone groups—are present in many biologically active compounds. Carbamate derivatives are widely used as therapeutic agents.[4] Hydrazones formed from this linker have been investigated for various pharmacological activities.

A study on tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which share the same carbamate and hydrazone core, demonstrated notable antibacterial activity against several bacterial strains.[5]

| Derivative Class | Target Organism | Activity Level (MIC) | Reference |

| Thiazolylhydrazono Carbamates | E. coli | Active | [5] |

| Thiazolylhydrazono Carbamates | M. luteus | Highly Active | [5] |

| Thiazolylhydrazono Carbamates | B. cereus | Highly Active | [5] |

Note: The data presented is for structurally related compounds, not for this compound itself.

Quality Control and Analytical Methods

Ensuring the purity and identity of intermediates like this compound is critical in pharmaceutical manufacturing.[6] A range of analytical techniques are employed for quality control.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[6] |

| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). |

Experimental Protocol: HPLC Purity Analysis

The following is a general protocol for determining the purity of the title compound using reverse-phase HPLC.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to prepare a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

References

- 1. tert-butyl (3-hydrazinyl-3-oxopropyl)carbamate - CAS:42116-56-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 42116-56-3|tert-Butyl (3-hydrazinyl-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Also known as Boc-beta-alanine hydrazide, this compound incorporates a Boc-protected amine and a terminal hydrazide group, making it a valuable building block for the synthesis of complex molecules, particularly as a linker in targeted therapies. This document details its physicochemical properties, provides a general synthesis protocol, and explores its potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a stable amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in organic synthesis by allowing for selective reactions at the hydrazide moiety.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Molecular Formula | C8H17N3O3 | [2][3] |

| CAS Number | 42116-56-3 | [2][3][4] |

| Purity | ≥ 95% (typical) | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis and Experimental Protocols

General Synthesis Protocol for tert-Butyl Carbazates

This protocol outlines the synthesis of a tert-butyl carbazate from a Boc-anhydride and hydrazine hydrate.

Materials:

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Hydrazine hydrate (>98%)

-

Isopropyl alcohol (Isopropanol)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

In a reaction vessel, add hydrazine hydrate and isopropyl alcohol. Stir the mixture and cool to -5°C.[5]

-

In a separate vessel, dissolve Boc anhydride in isopropyl alcohol to create a mixed solution.[5]

-

Slowly add the Boc anhydride solution to the cooled hydrazine hydrate mixture while stirring.[5]

-

After the addition is complete, allow the reaction to proceed at room temperature.[5]

-

Remove the isopropyl alcohol by distillation.[5]

-

Add dichloromethane to the residue, followed by anhydrous sodium sulfate to remove any water.[5]

-

Filter the mixture to remove the sodium sulfate.

-

Recover the dichloromethane by distillation.[5]

-

Add n-hexane to the resulting product and cool to induce crystallization.[5]

-

Isolate the product by centrifugation and dry under a vacuum to obtain the tert-butyl carbazate.[5]

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in medicinal chemistry. Hydrazides are known to be valuable precursors for a variety of bioactive compounds and heterocyclic structures.[7]

Role as a Linker Molecule

The structure of Boc-beta-alanine hydrazide, with its protected amine and reactive hydrazide, is analogous to other bifunctional linkers used in the synthesis of complex therapeutic agents.[8] For instance, similar structures are employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.

Signaling Pathway Involvement

While there is no direct evidence of this compound being involved in a specific signaling pathway, its potential application as a linker in PROTACs suggests its utility in modulating pathways implicated in various diseases. For example, PROTACs have been developed to target and degrade proteins involved in cancer signaling pathways. The linker, derived from molecules like Boc-beta-alanine hydrazide, plays a crucial role in optimizing the efficacy of the PROTAC by ensuring the proper orientation of the target protein and the E3 ligase for ubiquitination and subsequent degradation.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its defined physicochemical properties and bifunctional nature make it an ideal candidate for use as a linker in the synthesis of complex molecules, including the promising class of PROTACs. While further research is needed to fully elucidate its specific applications and involvement in biological pathways, the foundational information provided in this guide serves as a critical resource for its utilization in the design and synthesis of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. tert-butyl (3-hydrazinyl-3-oxopropyl)carbamate - CAS:42116-56-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Physicochemical Properties of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate (also known as Boc-beta-alanine hydrazide). A comprehensive search of publicly available data reveals a lack of quantitative solubility information for this compound. This guide summarizes the available qualitative information for structurally related compounds and provides a detailed experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. Additionally, a logical workflow for this experimental protocol is presented visually.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. An understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its effective use in drug discovery and development, including formulation, reaction optimization, and purification. This document serves as a resource for researchers by consolidating the available information and providing a practical guide to determining this key parameter.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound. The table below reflects this lack of available information.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Method | Reference |

| Water | Data not available | Data not available | N/A | N/A | N/A |

| Ethanol | Data not available | Data not available | N/A | N/A | N/A |

| Methanol | Data not available | Data not available | N/A | N/A | N/A |

| DMSO | Data not available | Data not available | N/A | N/A | N/A |

| Acetone | Data not available | Data not available | N/A | N/A | N/A |

| Acetonitrile | Data not available | Data not available | N/A | N/A | N/A |

| Dichloromethane | Data not available | Data not available | N/A | N/A | N/A |

Qualitative Solubility of a Structurally Related Compound

While no quantitative data exists for the target compound, information is available for the structurally similar compound, Boc-beta-alanine. Boc-beta-alanine is reported to be soluble in organic solvents such as anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water. This suggests that this compound may exhibit similar solubility characteristics, favoring organic solvents over aqueous media. However, this is an extrapolation and must be confirmed through experimental validation.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following protocol outlines the steps to determine the solubility of this compound in various solvents.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid remaining at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While there is a notable absence of published quantitative solubility data for this compound, this guide provides researchers with a robust experimental framework to independently determine this critical parameter. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and structured approach for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Spectral Data Analysis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the spectral characterization of tert-butyl (3-hydrazino-3-oxopropyl)carbamate. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for this specific compound has not been found. This guide, therefore, provides an overview of the expected spectral characteristics based on its molecular structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for acquiring such data and presents a logical workflow for its synthesis and characterization.

Predicted Spectral Data